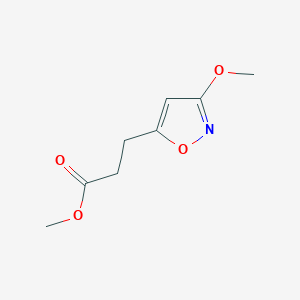
Methyl 3-(3-methoxyisoxazol-5-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate involves several steps. One common method includes the reaction of 3-methoxyisoxazole with methyl acrylate under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
化学反应分析
Methyl 3-(3-methoxyisoxazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of various biochemical products.
作用机制
The mechanism of action of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets, leading to changes in biochemical pathways . The exact pathways and molecular targets depend on the specific application and research context.
相似化合物的比较
Methyl 3-(3-methoxyisoxazol-5-yl)propanoate can be compared with other similar compounds, such as:
3-(3-Methoxyisoxazol-5-yl)propanoic acid: This compound differs by having a carboxylic acid group instead of a methyl ester group.
Methyl 3-(3-hydroxyisoxazol-5-yl)propanoate: This compound has a hydroxyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
生物活性
Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by case studies and data tables.
- Molecular Formula : C₈H₁₁NO₄
- Molecular Weight : 185.18 g/mol
- CAS Number : 16880-23-2
The biological activity of this compound has been primarily investigated for its anticancer and antiviral properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms proposed include:
- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells. For instance, it has been observed to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in melanoma (A375) and breast cancer (MCF-7) cell lines .
- Inhibition of Cell Proliferation : In vitro assays demonstrate that this compound effectively inhibits the proliferation of tumor cells. The compound's effects were quantified using MTT assays, which revealed a dose-dependent response in cell viability .
Antiviral Activity
The compound also shows promise as an antiviral agent. It has been studied for its ability to inhibit the NS3 protease of the Hepatitis C virus (HCV), which is crucial for viral replication. By disrupting this protease's function, this compound may contribute to reducing viral load in infected patients .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- Cell Lines Tested : MCF-7 (breast adenocarcinoma), A375 (melanoma), HCT116 (colorectal carcinoma).
- Findings : Significant inhibition of cell growth was noted with IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating strong anticancer potential.
- Antiviral Efficacy Against HCV :
Data Tables
| Biological Activity | Cell Line / Virus | IC50/EC50 Value | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 15 µM | Apoptosis induction |
| Anticancer Activity | A375 | 10 µM | ROS generation |
| Antiviral Activity | HCV | >5 µM | NS3 protease inhibition |
属性
IUPAC Name |
methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-11-7-5-6(13-9-7)3-4-8(10)12-2/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLDOLOHISCNGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539247 |
Source


|
| Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16880-23-2 |
Source


|
| Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














